![molecular formula C5H3BrN4 B1383936 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1935422-57-3](/img/structure/B1383936.png)

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

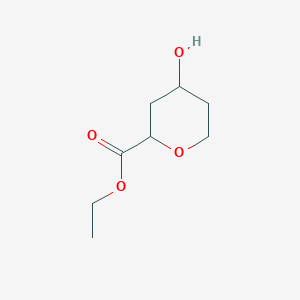

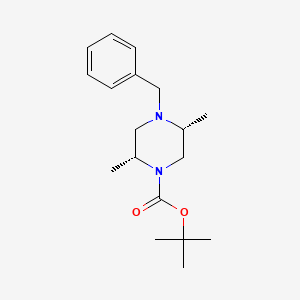

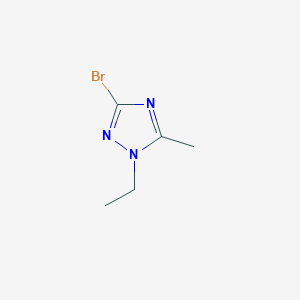

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the molecular formula C5H3BrN4. It has a molecular weight of 199.01 g/mol . The IUPAC name for this compound is 6-bromo-[1,2,4]triazolo[4,3-a]pyrazine .

Molecular Structure Analysis

The molecular structure of 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine can be represented by the canonical SMILES notation: C1=C(N=CC2=NN=CN21)Br . This notation provides a text representation of the compound’s structure, indicating the presence of a bromine atom (Br) and a [1,2,4]triazolo[4,3-a]pyrazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine include a molecular weight of 199.01 g/mol, an exact mass of 197.95411 g/mol, and a monoisotopic mass of 197.95411 g/mol . The compound has a topological polar surface area of 43.1 Ų, a heavy atom count of 10, and a complexity of 131 . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .科学的研究の応用

Anticancer Activity

Field

Medicinal Chemistry Application: Triazolothiadiazine and its derivatives, which include triazolo pyrazine derivatives, have been studied for their anticancer activity . Methods: The synthetic approaches for these compounds involve various chemical reactions, and their anticancer activity is usually tested in vitro using cancer cell lines . Results: These compounds have shown promising results in inhibiting the growth of cancer cells .

Antimicrobial Activity

Field

Medicinal Chemistry Application: Triazolothiadiazine and its derivatives have been found to have antimicrobial properties . Methods: These compounds are synthesized and then tested against various types of bacteria and fungi . Results: They have shown significant inhibitory activity against several strains of bacteria and fungi .

Analgesic and Anti-inflammatory Activity

Field

Pharmacology Application: Some triazolothiadiazine derivatives have been found to have analgesic and anti-inflammatory properties . Methods: These compounds are usually tested in animal models for their analgesic and anti-inflammatory effects . Results: They have shown significant reduction in pain and inflammation in these models .

c-Met Kinase Inhibition

Field

Medicinal Chemistry Application: Triazolo pyrazine derivatives have been found to have potential as c-Met kinase inhibitors . Methods: These compounds are synthesized and their IC50 values are evaluated against cancer cell lines and c-Met kinase . Results: The compound with the most potential exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .

Kinase Inhibitory Activity

Field

Pharmacology Application: Pyrrolopyrazine derivatives, which include triazolo pyrazine derivatives, have shown activity on kinase inhibition . Methods: These compounds are usually tested in vitro for their kinase inhibitory effects . Results: Pyrrolopyrazine derivatives exhibited more activity on kinase inhibition .

Antidiabetic Activity

Field

Pharmacology Application: Triazolo pyrazine derivatives have been found to have potential as antidiabetic agents . Methods: These compounds are synthesized and their antidiabetic activity is usually tested in vitro using appropriate models . Results: The compound with the most potential exhibited excellent antidiabetic activity .

将来の方向性

Compounds containing [1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as promising therapeutic agents for the treatment of HR deficient cancers, with the potential to overcome acquired resistance . Furthermore, these compounds offer promising starting molecules for designing potent inhibitors of various biological targets . Therefore, future research directions may include the further optimization and investigation of these compounds for their therapeutic potential.

特性

IUPAC Name |

6-bromo-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCDNRHRWDUUQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=NN=CN21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)

![(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B1383859.png)

![(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride](/img/structure/B1383865.png)

![5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1383866.png)

![N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride](/img/structure/B1383871.png)

![(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383874.png)

![(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383876.png)